

# Why was the QCC374 clinical trial by Novartis terminated early?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | QCC374  |           |
| Cat. No.:            | B610377 | Get Quote |

### QCC374 Clinical Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the early termination of the Novartis **QCC374** clinical trial for pulmonary arterial hypertension (PAH).

### Frequently Asked Questions (FAQs)

Q1: Why was the QCC374 clinical trial terminated early?

A1: The early termination of the QCC374 clinical trial was a strategic decision made by Novartis due to changes in the company's overall strategy.[1][2] It is important to note that the termination was not a result of any safety concerns regarding the investigational drug, QCC374.[1][2]

Q2: Were there any safety issues observed with **QCC374** before the trial was stopped?

A2: No, the decision to halt the trial was not based on safety issues.[1] A review of the safety data from the completed portion of the study (Part 1) indicated that **QCC374** was safe for the participants.[1] No new safety concerns were identified during the trial.[2]

Q3: What was the intended purpose of the QCC374 clinical trial?

A3: The primary goal of the clinical trial was to assess the safety, tolerability, pharmacokinetics, and efficacy of **QCC374** in adult patients with pulmonary arterial hypertension (PAH).[1][3] The



study aimed to determine if QCC374 could effectively reduce pulmonary vascular resistance.[3]

Q4: What was the mechanism of action for **QCC374**?

A4: **QCC374** is a prostacyclin, a class of drugs used in the treatment of PAH.[3] Prostacyclins are potent vasodilators that work by binding to the prostacyclin receptor (IP receptor) on vascular endothelial cells. This binding initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscle, vasodilation of the pulmonary arteries, and inhibition of platelet aggregation.[4][5]

## **Troubleshooting Guide for Experimental Data**Interpretation

Issue: Inconclusive Efficacy Data

- Explanation: Due to the early termination, only Part 1 of the two-part study was completed.[1]
  [2] This resulted in a small sample size, which was insufficient to draw statistically significant conclusions about the efficacy of QCC374 in treating PAH.
- Recommendation: When reviewing the available data, focus on the safety and tolerability outcomes from Part 1. Any efficacy data should be considered preliminary and interpreted with caution due to the limited number of participants. An extension study (CQCC374X2201E1) was initiated to gather more long-term safety and tolerability data for patients who had completed the initial trial.[6][7]

Issue: Understanding the Patient Population

- Explanation: The trial enrolled adult patients (18 years and older) with symptomatic PAH.[1]
  Part 1 of the study included 8 participants, with 6 receiving QCC374 and 2 receiving a placebo.[3]
- Recommendation: For detailed inclusion and exclusion criteria, refer to the official clinical trial documentation under the identifier NCT02927366.[3] This will provide a comprehensive understanding of the patient cohort and aid in comparing the results to other studies.

#### **Data Presentation**



Table 1: QCC374 Clinical Trial (CQCC374X2201) Part 1 Details

| Parameter              | Description                                                                            |
|------------------------|----------------------------------------------------------------------------------------|
| Trial Phase            | Phase 2[1]                                                                             |
| Study Design           | Randomized, parallel-group, placebo-controlled, subject and investigator blinded[1][3] |
| Number of Participants | 8 (6 active, 2 placebo)[3]                                                             |
| Indication             | Pulmonary Arterial Hypertension (PAH)[1]                                               |
| Intervention           | QCC374 administered via a dry powder inhaler[1]                                        |
| Primary Objective      | To assess the efficacy of 16 weeks of QCC374 administration[1]                         |
| Secondary Objectives   | To evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy[1]        |

Table 2: Dosing Regimen in Part 1

| Time Period   | Dosage                       |
|---------------|------------------------------|
| Days 1-3      | 0.03 mg twice daily (bid)[1] |
| Day 4 onwards | Increased to 0.06 mg bid[1]  |
| Day 7-14      | Increased to 0.12 mg bid[1]  |

Table 3: Reported Adverse Events in the Extension Study (CQCC374X2201E1)

| Adverse Event | Frequency                                |
|---------------|------------------------------------------|
| Headache      | Most Common[2]                           |
| Common Cold   | Most Common[2]                           |
| Worsening PAH | 1 participant (Serious Adverse Event)[2] |



#### **Experimental Protocols**

Core Study (CQCC374X2201) Methodology

The study was designed as a non-confirmatory, randomized, placebo-controlled, and double-blind trial.[1] It was intended to have two parts, but only Part 1 was completed.[1]

- Screening Period: Up to 28 days, during which no study medication was administered.[1]
- Titration Period: A 2-week period where the dose of QCC374 was gradually increased.[1]
  - Subjects started with 0.03 mg twice daily for the first 3 days.[1]
  - The dose was then increased to 0.06 mg twice daily on day 4.[1]
  - Finally, the dose was increased to 0.12 mg twice daily from day 7 to 14.[1]
- Stable Dose Period: A 14-week period where participants continued on the highest tolerated dose.[1]
- Safety Follow-up: A 28-day follow-up period after the treatment ended.[1]

Long-Term Extension Study (CQCC374X2201E1)

This was a long-term, open-label, multicenter extension study to evaluate the safety and tolerability of **QCC374**.[6][7]

- Arm 1: Participants who received QCC374 in the core study continued at the same dose.[6]
- Arm 2: Participants who received a placebo in the core study were started on QCC374 and their dose was titrated up.[6]

#### **Visualizations**





Click to download full resolution via product page

Caption: Prostacyclin Signaling Pathway in PAH.





Click to download full resolution via product page

Caption: QCC374 Clinical Trial and Extension Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. novctrd.com [novctrd.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. The prostacyclin pathway in pulmonary arterial hypertension: a clinical review PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin Therapy for Pulmonary Arterial Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Why was the QCC374 clinical trial by Novartis terminated early?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610377#why-was-the-qcc374-clinical-trial-by-novartis-terminated-early]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com